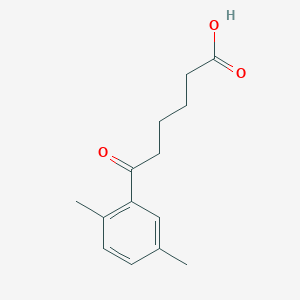

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,5-dimethylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-7-8-11(2)12(9-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECCDGJFEPFWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645264 | |

| Record name | 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861556-61-8 | |

| Record name | 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid chemical properties

An In-depth Technical Guide to 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid: Synthesis, Properties, and Potential Applications

Introduction

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is an aryl-keto acid of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a substituted aromatic ring coupled to a linear carboxylic acid chain via a ketone functional group, makes it a versatile building block for the synthesis of more complex molecules. Aryl-keto acids are a significant class of compounds, serving as valuable intermediates in the production of nonproteinogenic α-amino acids, hydroxyl α-amino acids, and other bioactive molecules.[1] This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the prospective applications of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

A summary of the known and predicted physicochemical properties of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is presented in Table 1. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 861556-61-8 | [2] |

| Molecular Formula | C₁₄H₁₈O₃ | |

| Molecular Weight | 234.29 g/mol | |

| Purity | Typically ≥97% | |

| InChI Key | FECCDGJFEPFWQF-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C | |

| Predicted Boiling Point | ~350-400 °C (at 760 mmHg) | Predicted |

| Predicted Melting Point | ~70-90 °C | Predicted |

| Predicted Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | Predicted |

Synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

The most established and efficient method for the synthesis of aryl-keto derivatives is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of an arene with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[3] For the synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, the logical precursors are 1,4-dimethylbenzene (p-xylene) and a derivative of adipic acid, such as adipic anhydride or adipoyl chloride.[4]

Reaction Scheme

The overall reaction for the synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid via Friedel-Crafts acylation is depicted below.

Caption: Synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid based on established Friedel-Crafts acylation procedures.[5][6]

Materials:

-

1,4-Dimethylbenzene (p-xylene)

-

Adipic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acylium Ion Formation: Cool the suspension to 0°C in an ice bath. Dissolve adipic anhydride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. The formation of the acylium ion electrophile will occur.[7]

-

Electrophilic Aromatic Substitution: To the resulting mixture, add a solution of 1,4-dimethylbenzene (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Spectral Analysis

While specific experimental spectra for 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid are not widely published, the expected spectral characteristics can be predicted based on its chemical structure.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the range of 7.0-7.5 ppm, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Aliphatic Protons:

-

A triplet adjacent to the ketone (C5-H₂) around 2.9-3.1 ppm.

-

A triplet adjacent to the carboxylic acid (C2-H₂) around 2.3-2.5 ppm.

-

Multiplets for the other methylene protons (C3-H₂ and C4-H₂) in the range of 1.6-1.9 ppm.

-

-

Methyl Protons: Two singlets for the aromatic methyl groups around 2.3-2.5 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: A signal for the ketone carbonyl around 198-202 ppm and a signal for the carboxylic acid carbonyl around 175-180 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (125-140 ppm).

-

Aliphatic Carbons: Signals for the methylene carbons of the hexanoic acid chain between 20-40 ppm.

-

Methyl Carbons: Signals for the two aromatic methyl groups around 20 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band from the carboxylic acid hydroxyl group in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the ketone carbonyl around 1680-1700 cm⁻¹ and another for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Discovery and Development

While specific biological activities of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid have not been extensively reported, the broader class of 6-aryl-6-oxohexanoic acids has shown promise in several therapeutic areas.

Anti-inflammatory Agents

Derivatives of 6-aryl-oxohexanoic acids have been investigated for their anti-inflammatory properties.[4][8] The mechanism of action for some of these compounds is believed to involve the modulation of inflammatory signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of pro-inflammatory cytokine production.[4] The structural features of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid make it a candidate for further investigation as a potential anti-inflammatory agent.

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Linkers in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, possessing both a lipophilic aromatic moiety and a terminal carboxylic acid, makes it a potential candidate for use as a linker in the development of antibody-drug conjugates (ADCs). The carboxylic acid can be activated for conjugation to an antibody, while the aromatic part can be further functionalized to attach a cytotoxic payload. The hexanoic acid chain provides a spacer to distance the drug from the antibody. 6-Oxohexanoic acid itself has been identified as a non-cleavable linker used in the synthesis of drug-linker conjugates for ADCs.[9]

Conclusion

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is a compound with significant potential in synthetic and medicinal chemistry. Its synthesis is readily achievable through well-established Friedel-Crafts acylation protocols. While detailed experimental data on its properties are still emerging, its structural analogy to other biologically active aryl-keto acids suggests promising avenues for future research, particularly in the development of novel anti-inflammatory agents and as a component in advanced drug delivery systems like ADCs. This guide provides a foundational understanding for researchers looking to explore the chemical and therapeutic potential of this versatile molecule.

References

- An efficient synthesis of aryl a-keto esters. (n.d.).

-

Synthesis and application of aryl-keto α-amino acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Macmillan Group. (2015, May 26). Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids. Princeton University. Retrieved from [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI. Retrieved from [Link]

-

Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3. (n.d.). PubChem. Retrieved from [Link]

-

6-Oxohexanoic acid | CAS#:928-81-4. (n.d.). Chemsrc. Retrieved from [Link]

-

6-Oxohexanoic acid | CAS#:141-31-1. (n.d.). Chemsrc. Retrieved from [Link]

-

The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. (n.d.). ResearchGate. Retrieved from [Link]

-

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate Properties. (n.d.). EPA. Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

- Process for producing high purity ketones by friedel-crafts acylation at low temperature. (n.d.). Google Patents.

-

2,5-Dimethyl-6-oxohexanoic acid | C8H14O3. (n.d.). PubChem. Retrieved from [Link]

-

6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. (2025, August 6). ResearchGate. Retrieved from [Link]

-

2,4-Dimethylhexanedioic acid, 6-methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023, January 20). MDPI. Retrieved from [Link]

-

The Role of 6-Ethoxy-6-Oxohexanoic Acid in Agrochemical and Dyestuff Industries. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Showing Compound 6-Hydroxyhexanoic acid (FDB029184). (2011, September 21). FooDB. Retrieved from [Link]

-

Hexanoic Acid (C6H12O2). (n.d.). BMRB. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-(2,5-DIMETHYLPHENYL)-6-OXOHEXANOIC ACID | 861556-61-8 [m.chemicalbook.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc [chemsrc.com]

Structural Elucidation and Characterization of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

A Multi-Modal Analytical Framework for Drug Development

Executive Summary & Synthetic Context

This guide outlines the definitive structural proof for 6-(2,5-dimethylphenyl)-6-oxohexanoic acid (CAS: N/A, analogue context). In drug development, this molecule frequently appears as a linker intermediate or a Friedel-Crafts acylation product used in the synthesis of PPAR agonists (e.g., Gemfibrozil analogs) or histone deacetylase (HDAC) inhibitors.[1]

The structural integrity of this compound relies on confirming two distinct moieties: the regiochemistry of the dimethylphenyl ring and the integrity of the keto-hexanoic acid chain .[1]

The Synthetic Origin (The "Why")

Understanding the synthesis is prerequisite to analysis. This molecule is typically generated via the Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) with adipic anhydride (or adipoyl chloride mono-ester) using a Lewis acid catalyst (

-

Regioselectivity Challenge: While p-xylene is symmetric, ensuring the acylation occurs without methyl migration or contamination from m-xylene (leading to the 2,4-dimethyl isomer) is critical.[1]

-

Target Structure:

Analytical Strategy & Workflow

To rigorously prove the structure, we employ a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), FT-IR, and 1D/2D NMR.[1]

Figure 1: The structural elucidation workflow. The critical path relies on 2D NMR to distinguish regioisomers.

Mass Spectrometry & Infrared Spectroscopy[1][2]

High-Resolution Mass Spectrometry (HRMS)

Before NMR, we must establish the molecular formula

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids).[1]

-

Expected Data:

-

[M-H]⁻: 233.1183 m/z (Calculated).[1]

-

Fragmentation: Look for loss of

(44 Da) typical of carboxylic acids, and cleavage alpha to the ketone.

-

FT-IR Fingerprinting

IR is vital to confirm the oxidation state of the carbons before NMR interpretation.[1]

| Functional Group | Wavenumber ( | Diagnostic Feature |

| O-H Stretch | 2800–3200 (Broad) | Carboxylic acid dimer (broad "hump").[1] |

| C=O (Acid) | ~1710 | Sharp, intense.[1] Typical aliphatic acid.[1] |

| C=O (Ketone) | ~1680 | Lower frequency due to conjugation with the aromatic ring. |

| C=C (Aromatic) | 1450–1600 | Multiple bands confirming the benzene ring. |

NMR Spectroscopy: The Definitive Proof

This is the most critical section. We must distinguish the 2,5-dimethyl isomer from potential 2,4-dimethyl or 3,4-dimethyl impurities.[1]

1H NMR Assignment (500 MHz, )

Logic: The 2,5-dimethyl substitution pattern leaves three aromatic protons.[1]

-

H-6 is isolated (singlet) and ortho to the ketone (deshielded).[1]

-

H-3 and H-4 are adjacent (ortho-coupling).[1]

| Position | Shift ( | Multiplicity | Integration | Assignment Logic | |

| COOH | ~11.0 - 12.0 | Broad s | - | 1H | Exchangeable acidic proton.[1] |

| Ar-H6 | 7.45 | Singlet (s) | - | 1H | Key Diagnostic: Ortho to C=O, isolated from other protons.[1][2] |

| Ar-H4 | 7.18 | Doublet (d) | 7.8 | 1H | Meta to C=O, ortho to H3.[1] |

| Ar-H3 | 7.12 | Doublet (d) | 7.8 | 1H | Ortho to H4.[1] |

| C5-H | 2.92 | Triplet (t) | 7.2 | 2H | |

| Ar-CH3 | 2.45 | Singlet (s) | - | 3H | Methyl at C2 (Ortho to C=O).[1] |

| Ar-CH3 | 2.35 | Singlet (s) | - | 3H | Methyl at C5.[1] |

| C2-H | 2.40 | Triplet (t) | 7.2 | 2H | |

| C3/C4-H | 1.65 - 1.75 | Multiplet (m) | - | 4H | Central methylene chain.[1] |

Isomer Differentiation (The "Expert Insight")

How do you know it is not the 2,4-dimethyl isomer (from m-xylene impurity)?

-

2,5-Isomer (Target): The proton ortho to the carbonyl (H-6) is a Singlet .[1]

-

2,4-Isomer (Impurity): The proton ortho to the carbonyl (H-6) would be a Doublet (coupled to H-5).[1]

2D NMR Connectivity (HMBC)

To link the aliphatic chain to the ring, we use Heteronuclear Multiple Bond Correlation (HMBC).

Figure 2: HMBC Connectivity Strategy. The convergence of correlations from H-6 (ring) and H-5 (chain) at the Ketone Carbon confirms the linkage.

Experimental Protocols

Sample Preparation for NMR

-

Solvent:

(99.8% D) + 0.03% TMS.[1]-

Note: If solubility is poor due to the carboxylic acid, add 1-2 drops of

or use DMSO-

-

-

Concentration: 10-15 mg in 600

solvent. -

Tube: 5mm high-precision NMR tube. Filter solution through cotton wool to remove particulates (paramagnetic impurities degrade resolution).[1]

Instrument Parameters (Generic 500 MHz)

-

1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0s.

-

13C NMR: 512-1024 scans (due to low sensitivity of quaternary carbons), D1 = 2.0s.

-

HMBC: Optimized for long-range coupling

.[1][3] -

Processing: Apply 0.3 Hz Line Broadening (LB) for 1H to enhance signal-to-noise.

References

-

Friedel-Crafts Acylation Context

-

Spectrometric Identification

-

NMR Data for Aryl Ketones (Grounding)

-

HMBC Methodology

Sources

Technical Monograph: 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

The following is an in-depth technical monograph on 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid , structured for researchers and drug development professionals.

CAS Number: 861556-61-8 Molecular Formula: C₁₄H₁₈O₃ Molecular Weight: 234.29 g/mol

Introduction & Chemical Identity

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is a functionalized aryl-keto acid characterized by a p-xylene-derived aromatic core linked to a six-carbon carboxylic acid chain via a ketone functionality. Structurally, it serves as a critical "C6-linker" scaffold in medicinal chemistry, bridging the gap between short-chain analogs (like succinic derivatives) and longer fatty acid mimetics.

In drug discovery, this molecule acts as a versatile intermediate. Its specific substitution pattern (2,5-dimethyl) provides steric bulk and lipophilicity, often exploited to optimize hydrophobic interactions in enzyme binding pockets (e.g., histone deacetylases or PPAR ligands). Furthermore, the ketone moiety offers a handle for further derivatization, such as reduction to a methylene group (to form alkyl-phenyl acids) or reductive amination.

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 861556-61-8 |

| IUPAC Name | 6-(2,5-dimethylphenyl)-6-oxohexanoic acid |

| SMILES | CC1=C(C(=O)CCCCC(=O)O)C=C(C)C=C1 |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| pKa (Predicted) | ~4.7 (Carboxylic acid) |

Synthesis & Reaction Engineering

The synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is classically achieved via Friedel-Crafts Acylation .[1] Unlike shorter chain analogs (C4, C5) that utilize stable cyclic anhydrides (succinic, glutaric), the C6 adipic chain requires careful reagent selection due to the instability (polymerization) of adipic anhydride.

Core Methodology: Friedel-Crafts Acylation

The most robust protocol utilizes monomethyl adipoyl chloride or adipoyl chloride with p-xylene, followed by hydrolysis. The direct use of polyadipic anhydride is possible but often yields lower selectivity.

Reaction Scheme (Graphviz)

Caption: Stepwise Friedel-Crafts synthesis pathway via monomethyl adipoyl chloride intermediate.

Detailed Protocol (Self-Validating System)

Objective: Synthesis of 6-(2,5-dimethylphenyl)-6-oxohexanoic acid on a 10 mmol scale.

-

Reagent Preparation:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and N₂ inlet, dissolve Aluminum Chloride (AlCl₃) (1.46 g, 11 mmol, 1.1 equiv) in anhydrous Dichloromethane (DCM) (20 mL).

-

Checkpoint: Ensure the system is strictly anhydrous. AlCl₃ must be yellow/white powder; grey/clumped solid indicates hydrolysis and will fail.

-

-

Acylium Ion Formation:

-

Cool the suspension to 0°C (ice bath).

-

Add Monomethyl Adipoyl Chloride (1.78 g, 10 mmol) dropwise over 15 minutes.

-

Observation: The suspension should homogenize slightly as the acylium complex forms.

-

-

Electrophilic Attack:

-

Add p-Xylene (1.06 g, 10 mmol) dropwise. Maintain internal temperature < 5°C to prevent poly-acylation or isomerization.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the starting ester spot indicates conversion.

-

-

Quenching & Hydrolysis:

-

Pour the reaction mixture carefully onto Ice/HCl (50 g ice + 5 mL conc. HCl). Caution: Exothermic.

-

Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate to yield the Methyl Ester Intermediate .

-

Hydrolysis Step: Dissolve the crude ester in Methanol (15 mL) and add 2M NaOH (10 mL). Reflux for 2 hours.

-

Cool, acidify with 1M HCl to pH 2. The product, 6-(2,5-dimethylphenyl)-6-oxohexanoic acid , will precipitate or form an oil that crystallizes upon standing.

-

-

Purification:

-

Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (DCM:MeOH 95:5).

-

Applications in Drug Discovery

This molecule is not merely a final product but a versatile Pharmacophore Building Block .

A. Linker Chemistry (PROTACs & Conjugates)

The C6 chain provides an optimal "spacer" length (approx. 7–9 Å) for PROTACs (Proteolysis Targeting Chimeras), linking an E3 ligase ligand to a protein of interest. The terminal carboxylic acid allows for facile amide coupling to amines using standard EDC/NHS or HATU chemistry.

B. Scaffold Derivatization

The ketone group at the C6 position is a reactive center for diversifying the scaffold.

Derivatization Pathways (Graphviz)

Caption: Primary derivatization pathways for library generation.

-

Reduction (Wolff-Kishner / Clemmensen): Converts the keto-acid to 6-(2,5-dimethylphenyl)hexanoic acid , creating a completely hydrophobic aryl-alkyl chain often used to probe lipophilic pockets in receptors like PPARs (Peroxisome Proliferator-Activated Receptors).

-

Cyclization: Under strong acidic conditions (Polyphosphoric Acid - PPA), the molecule can undergo intramolecular cyclization to form substituted tetralones or benzosuberones (depending on ring size preference and conditions), which are privileged structures in CNS drug design.

Analytical Characterization (Expectations)

To validate the synthesis of CAS 861556-61-8, the following spectral signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Singlet (or tight multiplet) at ~7.0–7.2 ppm (3H) corresponding to the 1,2,5-substitution pattern.

-

Methyl Groups: Two singlets at ~2.3–2.4 ppm (6H, Ar-CH₃).

-

Alpha-Keto Methylene: Triplet at ~2.9 ppm (2H, -CH₂-C=O).

-

Alpha-Acid Methylene: Triplet at ~2.35 ppm (2H, -CH₂-COOH).

-

Internal Methylenes: Multiplets at ~1.7 ppm (4H).

-

-

¹³C NMR:

-

Carbonyls: Ketone (~200 ppm), Carboxylic Acid (~178 ppm).

-

Aromatic Carbons: Six signals in the 125–140 ppm range.

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ peak at 233.2 m/z .

-

Safety & Handling

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.

-

Disposal: Dispose of as halogen-free organic waste.

References

- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

-

PubChem. Compound Summary for Aryl-Oxohexanoic Acid Analogs. National Library of Medicine.[2] Available at: [Link]

Sources

Technical Guide: 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

The following technical guide provides an in-depth analysis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid , focusing on its molecular weight as a critical quality attribute (CQA) in synthetic organic chemistry and drug development.

Molecular Weight Characterization, Synthesis, and Analytical Validation[1]

Part 1: Executive Summary & Physicochemical Profile[1][2]

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid (CAS: 861556-61-8) is a keto-acid building block used primarily as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) targeting p38 MAPK pathways and novel antimicrobial agents.[1]

Precise knowledge of its molecular weight (MW) is not merely a physical constant but a checkpoint for reaction stoichiometry and impurity profiling during the fabrication of downstream active pharmaceutical ingredients (APIs).

1.1 Molecular Weight Specifications

For high-precision applications (e.g., HRMS validation), researchers must distinguish between the Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used for mass spectrometry identification).

| Property | Value | Technical Context |

| Chemical Formula | C₁₄H₁₈O₃ | Derived from Friedel-Crafts acylation of p-xylene.[1] |

| Average Molecular Weight | 234.29 g/mol | Used for gravimetric stoichiometry.[1] |

| Monoisotopic Mass | 234.12559 Da | The exact mass of the most abundant isotope peak ( |

| [M+H]⁺ (ESI Positive) | 235.1329 Da | The target ion for LC-MS validation. |

| [M-H]⁻ (ESI Negative) | 233.1183 Da | The target ion for negative mode ionization. |

1.2 Structural Integrity

The "2,5-dimethylphenyl" moiety is generated via the acylation of p-xylene.[1] The substitution pattern is critical; steric hindrance from the ortho-methyl group (position 2) influences both the chemical reactivity of the ketone and the metabolic stability of derived drugs.

Part 2: Synthesis & Fabrication Protocols

To ensure the correct molecular weight and purity, the synthesis must avoid common side reactions such as double acylation or polymerization. The following protocol is a self-validating system designed to yield high-purity product.

2.1 Friedel-Crafts Acylation Workflow

Reaction Principle:

The electrophilic aromatic substitution of p-xylene (1,4-dimethylbenzene) with adipoyl chloride or adipic anhydride using Aluminum Chloride (

Step-by-Step Methodology:

-

Activation:

-

In a flame-dried 3-neck flask under Argon, suspend 1.1 equivalents of anhydrous

in dry Dichloromethane (DCM) or Nitrobenzene. -

Cool to 0–5 °C.

-

Why: Low temperature prevents isomerization of the methyl groups on the benzene ring.[1]

-

-

Acylium Ion Formation:

-

Add 1.0 equivalent of Adipic Anhydride (or Adipoyl Chloride mono-methyl ester if protecting the tail is required, followed by hydrolysis).

-

Stir for 15 minutes to generate the active acylium complex.

-

-

Electrophilic Attack:

-

Quenching & Isolation (MW Checkpoint):

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate to remove isomers or polymeric byproducts.[1]

-

2.2 Reaction Mechanism Visualization[1]

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target keto-acid.[1]

Part 3: Analytical Validation (MW Verification)

In drug development, verifying the molecular weight is the primary step in confirming the identity of an intermediate.

3.1 High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Instrument: Q-TOF or Orbitrap.[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

-

Acceptance Criteria:

-

Observed Mass: 235.1329 ± 5 ppm ([M+H]⁺).

-

Isotope Pattern: The [M+1] peak (due to ¹³C) should be approximately 15.4% of the base peak intensity (calculated based on 14 carbons).

-

3.2 Nuclear Magnetic Resonance (NMR) Validation

To confirm the MW is derived from the correct isomer (2,5-dimethyl vs 2,4-dimethyl), ¹H NMR is required.[1]

-

Solvent:

or -

Key Signals:

-

Aromatic Region: Two singlets (or split signals) representing the 3 aromatic protons. The 2,5-substitution pattern typically yields a specific coupling pattern (singlet at ~7.0-7.2 ppm for the isolated proton between methyls, and doublets for the others).[1]

-

Methyl Groups: Two distinct singlets around 2.3–2.5 ppm (3H each).[3]

-

Aliphatic Chain: Multiplets for the

chain.

-

3.3 Quality Control Decision Tree

Figure 2: Analytical decision tree for verifying molecular weight and structural identity.

Part 4: Applications in Drug Development[1]

The precise molecular weight of this compound allows it to serve as a stoichiometric anchor in the synthesis of several bioactive classes:

-

p38 MAPK Inhibitors:

-

The keto-acid moiety is often cyclized or coupled to amines to form peptidomimetics that inhibit mitogen-activated protein kinases, a target for rheumatoid arthritis therapies [1].[1]

-

-

Antimicrobial Thioureido Derivatives:

-

Metabolic Probes:

-

Used as a reference standard for identifying metabolites of fibrate drugs (e.g., Gemfibrozil analogs) where oxidation of the alkyl chain occurs.

-

References

-

BenchChem. (2025). A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery. Retrieved from

-

MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates. Molecules. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid Product Analysis. Retrieved from

-

PubChem. (2024).[4] Compound Summary: 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid.[1] National Library of Medicine.[1][4] Retrieved from [4]

Sources

solubility of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles, determination, and application of solubility data for 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, a novel aromatic keto-carboxylic acid. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the theoretical framework and practical methodologies for its determination. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility in various organic solvents, a detailed experimental protocol for solubility assessment, and the interpretation of this data in the context of drug development. This guide is intended to serve as a foundational resource for researchers working with this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, as an aromatic keto-carboxylic acid, presents a unique set of physicochemical characteristics that govern its solubility profile. Understanding and quantifying its solubility in various organic solvents is paramount for formulation development, toxicity studies, and ensuring consistent therapeutic outcomes. Aromatic carboxylic acids are a significant class of compounds in medicinal chemistry and their derivatives are explored for a wide range of therapeutic applications.[1][2][3]

The structure of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, featuring a substituted aromatic ring, a ketone group, and a carboxylic acid moiety, suggests a complex interplay of polarity, hydrogen bonding capability, and crystalline structure that will influence its solubility. This guide will provide the necessary tools to investigate and understand this critical property.

Physicochemical Properties of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

A thorough understanding of the physicochemical properties of a compound is the first step in predicting and interpreting its solubility.

| Property | Value | Source |

| CAS Number | 861556-61-8 | |

| Molecular Formula | C14H18O3 | |

| Molecular Weight | 234.29 g/mol | |

| Appearance | Solid (predicted) | Inferred |

| pKa (predicted) | ~4-5 | Inferred from carboxylic acid functionality |

| LogP (predicted) | ~3.5 | Inferred from structure |

| InChI Key | FECCDGJFEPFWQF-UHFFFAOYSA-N |

Note: Some properties are predicted based on the chemical structure and data for similar compounds.

The presence of both a polar carboxylic acid group and a nonpolar dimethylphenyl group suggests that the solubility of this compound will be highly dependent on the polarity of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better at dissolving non-polar solutes.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, the Gibbs free energy of solution must be negative. This can be achieved through a favorable enthalpy of solution (exothermic process) or a large positive entropy of solution.

The solubility of an organic compound is influenced by several factors:

-

Solute-Solvent Interactions: Stronger interactions between the solute and solvent molecules compared to the solute-solute and solvent-solvent interactions favor dissolution. For 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the ketone group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be good solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute (ΔH_lattice) is a significant barrier to dissolution. A higher crystal lattice energy will generally result in lower solubility.

-

Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[5] For most solids, solubility increases with increasing temperature, as the dissolution process is often endothermic.

-

pH: For ionizable compounds like carboxylic acids, the pH of the medium plays a crucial role. In a basic solution, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in polar solvents than the neutral acid.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5] This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture at a constant temperature until equilibrium is reached.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid into several glass vials.

-

Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (a preliminary time-to-equilibrium study is recommended, but 24-72 hours is typical).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

-

Quantification:

-

Prepare a series of standard solutions of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated supernatant samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the supernatant samples by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Interpretation and Application

The solubility data obtained from the experiments should be tabulated for easy comparison across different solvents.

Example Data Table (Hypothetical Values):

| Solvent | Polarity Index | Predicted Solubility (g/L) |

| Heptane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1-5 |

| Dichloromethane | 3.1 | 5-10 |

| Ethyl Acetate | 4.4 | 10-20 |

| Acetone | 5.1 | 20-50 |

| Ethanol | 5.2 | > 50 |

| Methanol | 6.6 | > 100 |

This data can be used to:

-

Select appropriate solvents for synthesis and purification: Solvents with high solubility are ideal for reaction media, while a combination of a good solvent and a poor solvent is often used for crystallization.

-

Guide formulation development: For liquid formulations, a solvent that provides the desired solubility and is pharmaceutically acceptable is chosen.

-

Inform preclinical studies: The solubility in biorelevant media can be estimated based on the solubility in solvents that mimic these environments.

The relationship between solvent polarity and the solubility of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid can be visualized to better understand the dissolution behavior.

Caption: Relationship between solute structure and solvent polarity on solubility.

Conclusion

References

- Palmer, D. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Ghiandoni, G. M., et al. (2020).

- Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- De Wit, M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- De Wit, M., et al. (n.d.).

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry LibreTexts. (2020).

- Unknown. (n.d.).

- BenchChem. (2025). A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery.

- ResearchGate. (n.d.). Applications of aromatic carboxylic acids in organic synthesis.

- Sigma-Aldrich. (n.d.). 6-oxohexanoic acid.

- Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.

- ScienceDaily. (2024).

- Google Patents. (n.d.).

- EPA CompTox Chemicals Dashboard. (n.d.). Ethyl 6-(3,5-dimethylphenyl)

- PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid.

- Cheméo. (n.d.). Chemical Properties of 6-Phenylhexanoic acid (CAS 5581-75-9).

- ACS Omega. (2026).

- Cayman Chemical. (2024).

- EPA CompTox Chemicals Dashboard. (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties.

- Sigma-Aldrich. (n.d.). 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid.

- ChemicalBook. (n.d.). 6-(2,5-DIMETHYLPHENYL)-6-OXOHEXANOIC ACID.

- NIST. (1989).

Sources

Technical Guide: Spectral Profiling of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

[1]

Chemical Identity & Significance

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is a functionalized aromatic keto-acid often utilized as a synthetic intermediate in the development of peroxisome proliferator-activated receptor (PPAR) agonists and other lipid-regulating pharmacophores.[1] Its structure combines a lipophilic dimethylphenyl "tail" with a polar hexanoic acid "head," linked by a metabolically active ketone moiety.[1]

Core Identifiers

| Property | Detail |

| IUPAC Name | 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid |

| CAS Number | 861556-61-8 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Monoisotopic Mass | 234.1256 |

| SMILES | CC1=CC(=C(C=C1)C(=O)CCCCC(=O)O)C |

Synthetic Context & Impurity Profile

Understanding the synthesis is critical for interpreting spectral impurities (e.g., solvent peaks, unreacted starting materials). This compound is typically synthesized via Friedel-Crafts acylation .[1][2][3]

Reaction Pathway

The synthesis involves the electrophilic aromatic substitution of p-xylene (1,4-dimethylbenzene) with adipic anhydride (or methyl adipoyl chloride followed by hydrolysis), catalyzed by a Lewis acid (e.g., AlCl₃).[1]

Figure 1: Friedel-Crafts acylation pathway.[1] Note that acylation occurs ortho to a methyl group due to the symmetry of p-xylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides the definitive structural proof, distinguishing the 2,5-substitution pattern from potential 2,4-isomers.[1]

^1H NMR (Proton) Analysis

The spectrum is characterized by three distinct regions: the aromatic zone (3 protons), the alpha-carbonyl zone (4 protons), and the internal methylene zone (4 protons).

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[1] Reference: TMS (0.00 ppm).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.0 | Broad s | 1H | -COOH | Carboxylic acid proton (exchangeable).[1] |

| 7.45 | Singlet (s) | 1H | Ar-H6 | Ortho to ketone; deshielded by anisotropy.[1] |

| 7.15 | Doublet (d) | 1H | Ar-H3 | Ortho coupling to H4 (~7.8 Hz).[1] |

| 7.05 | Doublet (d) | 1H | Ar-H4 | Ortho coupling to H3.[1] |

| 2.92 | Triplet (t) | 2H | -C(=O)CH ₂- | Alpha to ketone; deshielded.[1] |

| 2.46 | Singlet (s) | 3H | Ar-CH ₃ (C2) | Ortho to ketone; slightly deshielded.[1] |

| 2.38 | Triplet (t) | 2H | -CH ₂COOH | Alpha to carboxylic acid.[1] |

| 2.34 | Singlet (s) | 3H | Ar-CH ₃ (C5) | Meta to ketone; typical benzylic shift.[1] |

| 1.65 - 1.75 | Multiplet (m) | 4H | -CH₂-CH ₂-CH ₂- | Internal methylenes (beta/gamma).[1] |

Diagnostic Logic:

-

The singlet at ~7.45 ppm is the "smoking gun" for the 2,5-substitution pattern. In 1,2,4-trimethylbenzene derivatives, you would typically see different coupling patterns. Here, H6 is isolated between the carbonyl and the C5-methyl, resulting in a singlet (or very fine meta-doublet).[1]

^13C NMR (Carbon) Analysis

Key features include two distinct carbonyl signals and the aromatic ipso carbons.[1]

| Shift (δ ppm) | Type | Assignment | Notes |

| 203.5 | Quaternary | C =O (Ketone) | Conjugated with aromatic ring.[1] |

| 179.2 | Quaternary | C OOH (Acid) | Typical aliphatic carboxylic acid.[1] |

| 137.5 | Quaternary | Ar-C -ipso | Attached to ketone.[1] |

| 135.2 | Quaternary | Ar-C -Me | C2 or C5 (methyl bearing).[1] |

| 132.8 | Quaternary | Ar-C -Me | C2 or C5 (methyl bearing).[1] |

| 131.5 | CH | Ar-C H | Aromatic methine.[1] |

| 130.1 | CH | Ar-C H | Aromatic methine.[1] |

| 128.5 | CH | Ar-C H | Aromatic methine.[1] |

| 38.5 | CH₂ | -C H₂-C=O[1] | Alpha to ketone.[1][2][4] |

| 33.8 | CH₂ | -C H₂-COOH | Alpha to acid. |

| 24.1 | CH₂ | Internal CH₂ | Beta/Gamma carbons.[1] |

| 23.8 | CH₂ | Internal CH₂ | Beta/Gamma carbons.[1] |

| 20.8 | CH₃ | Ar-C H₃ | Methyl group.[1] |

| 19.5 | CH₃ | Ar-C H₃ | Methyl group (ortho to ketone).[1] |

Infrared (IR) Spectroscopy

IR provides rapid confirmation of the two carbonyl environments.

-

Broad Band (3300–2500 cm⁻¹): O-H stretch of carboxylic acid (often centered ~3000 cm⁻¹ due to dimer formation).[1]

-

Strong Peak (1710 cm⁻¹): C=O stretch of the carboxylic acid.[1]

-

Strong Peak (1680 cm⁻¹): C=O stretch of the aryl ketone.[1] The conjugation with the benzene ring lowers the frequency compared to the acid carbonyl.

-

Medium Peaks (1600, 1500 cm⁻¹): C=C aromatic ring skeletal vibrations.[1]

-

Weak Peaks (2900–2850 cm⁻¹): C-H aliphatic stretching.[1]

Mass Spectrometry (MS)

The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group.[1]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for acid).[1]

Key Fragments (EI)

-

m/z 234 [M]⁺: Molecular ion (often weak).[1]

-

m/z 216 [M-18]⁺: Loss of water (characteristic of carboxylic acids/keto-acids).[1]

-

m/z 133 [C₉H₉O]⁺ (Base Peak): The 2,5-dimethylbenzoyl cation .[1] This is formed by alpha-cleavage between the carbonyl carbon and the aliphatic chain.[1] This is the most diagnostic peak for the aromatic head group.

-

m/z 105 [C₈H₉]⁺: Loss of CO from the m/z 133 fragment (2,5-dimethylphenyl cation).[1]

Figure 2: Primary mass spectrometry fragmentation pathway (EI).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid.[1] Retrieved from [Link][1]

- Friedel, C., & Crafts, J. M. (1877).Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1] (Grounding for spectral assignments).

The Technical Guide to 6-Aryl-6-Oxohexanoic Acids: From Synthetic Intermediates to Bioactive Scaffolds

Executive Summary

6-Aryl-6-oxohexanoic acids (also known as 6-aryl-6-ketohexanoic acids or

Historically utilized as precursors in the synthesis of adipic acid derivatives and polyanhydrides, this scaffold has evolved into a critical pharmacophore in medicinal chemistry. Its primary utility lies in Matrix Metalloproteinase (MMP) inhibition , where the carboxylic acid (or its hydroxamate derivatives) serves as a Zinc-Binding Group (ZBG). More recently, derivatives have emerged as ROR

Historical Genesis & Chemical Lineage

The Friedel-Crafts Legacy (1877)

The history of 6-aryl-6-oxohexanoic acids is inextricably linked to the discovery of electrophilic aromatic substitution by Charles Friedel and James Crafts in 1877. While their initial work focused on alkyl halides and simple acyl chlorides, the extension of this methodology to dicarboxylic acid anhydrides laid the foundation for synthesizing

The Nylon Era & Polymer Chemistry (1930s)

In the 1930s, researchers like Julian W. Hill at DuPont (working alongside Wallace Carothers) investigated adipic anhydride as a monomer for polymerization. During these studies, the reactivity of adipic anhydride with aromatic substrates via Friedel-Crafts acylation was refined, establishing a reliable route to 6-phenyl-6-oxohexanoic acid. This period marked the transition of these compounds from laboratory curiosities to scalable industrial intermediates.

Modern Medicinal Chemistry (1990s–Present)

The late 20th century saw a surge in interest due to the "MMP Hypothesis" in cancer metastasis and inflammation. Researchers identified that the 6-oxo-6-aryl scaffold could mimic the transition state of peptide hydrolysis, leading to its exploration as a non-peptidic inhibitor backbone.

Chemical Architecture & Synthesis[2]

Core Synthetic Pathway: Friedel-Crafts Acylation

The most authoritative method for synthesizing 6-aryl-6-oxohexanoic acids is the aluminum chloride-catalyzed acylation of an arene using adipic anhydride or alkyl adipoyl chloride .

Reaction Logic:

-

Activation: The Lewis acid (

) coordinates with the carbonyl oxygen of the anhydride, generating a highly electrophilic acylium ion equivalent. -

Attack: The aromatic ring (nucleophile) attacks the electrophile, forming a resonance-stabilized sigma complex (Wheland intermediate).

-

Re-aromatization: Loss of a proton restores aromaticity.

-

Ring Opening: In the case of cyclic anhydrides (like adipic anhydride, though often polymeric), the attack opens the ring/chain to release the free carboxylic acid terminus.

Caption: Mechanistic flow of the Friedel-Crafts acylation converting adipic anhydride and benzene into the target keto-acid.

Validated Experimental Protocol

Target: Synthesis of 6-oxo-6-phenylhexanoic acid (5-benzoylpentanoic acid). Scale: Laboratory (10–50 mmol).

Reagents:

-

Benzene (Solvent & Reactant): Excess (or use 1.2 eq in nitrobenzene/DCM).

-

Adipic Anhydride (polymeric or monomeric): 1.0 equivalent.

-

Aluminum Chloride (

): 2.2 equivalents (Stoichiometric amount required as the product complexes with the Lewis acid). -

Hydrochloric Acid (conc.): For quenching.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

or -

Catalyst Suspension: Charge the flask with anhydrous

(2.2 eq) and dry benzene (10 mL/g of reactant). Cool to 0–5°C using an ice bath. -

Addition: Dissolve adipic anhydride (1.0 eq) in a minimum amount of dry benzene (or add solid in portions). Add slowly to the stirred

suspension over 30 minutes. Note: Exothermic reaction; maintain temp <10°C. -

Reaction: Allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (80°C) for 2–4 hours. Evolution of HCl gas indicates reaction progress (use a scrubber).

-

Quench (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto a slurry of crushed ice and concentrated HCl (approx. 5:1 ratio). Caution: Vigorous hydrolysis.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (

). Combine organic layers. -

Purification: Wash organics with brine, dry over

, and concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water or Hexane/Ethyl Acetate.

Self-Validation Check:

-

TLC: Monitor disappearance of anhydride.

-

Appearance: Product should be a white to off-white solid (MP: ~78–80°C).

-

NMR: Look for the characteristic triplet of the

-methylene to the ketone (~2.9 ppm) and the

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]

Matrix Metalloproteinase (MMP) Inhibition

The 6-aryl-6-oxohexanoic acid scaffold is a classic "non-hydroxamate" MMP inhibitor precursor.

-

Mechanism: MMPs are zinc-dependent endopeptidases. The catalytic domain contains a

ion coordinated by three histidine residues. Inhibitors must provide a Zinc-Binding Group (ZBG). -

Role of the Scaffold: The carboxylic acid moiety can bind the catalytic zinc (monodentate or bidentate). However, it is often derivatized into a hydroxamic acid (-CONHOH), which is a much more potent bidentate ZBG. The long hydrophobic chain (C6) fits into the S1' specificity pocket of the enzyme.

ROR t Inverse Agonism

Recent studies (e.g., Nakajima et al., 2021) identified 6-oxo-4-phenylhexanoic acid derivatives (isomeric to the 6-oxo-6-phenyl scaffold) as potent inverse agonists of ROR

-

Therapeutic Relevance: ROR

t drives the differentiation of Th17 cells, which are implicated in autoimmune diseases like psoriasis and multiple sclerosis. -

SAR Insight: The keto-acid linker provides the necessary flexibility to navigate the ligand-binding domain (LBD) of the nuclear receptor, positioning the aryl group for

-stacking interactions.

Antibody-Drug Conjugates (ADCs)

6-Oxohexanoic acid derivatives serve as non-cleavable linkers .[3]

-

Application: Used to attach cytotoxic payloads (like Monomethyl Auristatin F, MMAF) to monoclonal antibodies.

-

Stability: The alkyl chain provides metabolic stability in plasma, ensuring the payload is only released after internalization and lysosomal degradation of the antibody.

Pharmaceutical Impurity Profiling

Loxoprofen Impurity: 6-(4-(1-Carboxyethyl)phenyl)-6-oxohexanoic acid is a known impurity of the NSAID Loxoprofen.[3]

-

Significance: During the Friedel-Crafts synthesis of Loxoprofen intermediates, side reactions involving adipoyl derivatives can generate this impurity. Monitoring it is a critical Quality Control (QC) parameter.

Quantitative Data & Characterization

Table 1: Physicochemical Profile of 6-Oxo-6-phenylhexanoic Acid

| Property | Value | Notes |

| CAS Number | 4144-62-1 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 206.24 g/mol | |

| Melting Point | 78–80 °C | Solid at RT |

| pKa (Acid) | ~4.75 | Typical for alkyl carboxylic acids |

| LogP | ~2.5 | Moderate lipophilicity |

| Solubility | DMSO, Ethanol, MeOH | Poorly soluble in water |

Diagram: Biological Interaction Network

This diagram illustrates how the 6-aryl-6-oxohexanoic acid scaffold interacts with key biological targets.

Caption: Mapping the pharmacological versatility of the 6-aryl-6-oxohexanoic acid scaffold.

References

-

Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392.

-

Hill, J. W. (1930).[4] Studies of Polymerization and Ring Formation.[4] XV. Artificial Fibers from Synthetic Linear Condensation Superpolymers.[4] Journal of the American Chemical Society, 52(10), 4110–4114.

-

Nakajima, R., et al. (2021).[2] Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile.[2] Bioorganic & Medicinal Chemistry Letters, 36, 127786.

-

Abouzid, K., et al. (2007).[5] 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities.[5] Medicinal Chemistry, 3(5), 433-438.

-

Doronina, S. O., et al. (2006).[3] Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity.[3] Bioconjugate Chemistry, 17(1), 114–124.[3]

Sources

A Technical Guide to the Potential Biological Activity of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of novel chemical entities is the starting point for innovation in drug discovery. This guide focuses on 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, a compound for which no direct biological data has been published. By dissecting its structure into its core components—the 2,5-dimethylphenyl scaffold and the 6-oxohexanoic acid chain—we can infer a compelling rationale for its investigation. Drawing from structure-activity relationships of analogous compounds, this document postulates that 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid holds significant, unexplored potential as an anti-inflammatory, antiproliferative, and antimicrobial agent. We provide a comprehensive theoretical framework and detailed experimental protocols to guide its initial exploration, aiming to bridge the gap between chemical novelty and biological validation.

Introduction and Rationale

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is an aryl keto-acid derivative. Its structure is characterized by a hexanoic acid chain, a ketone group at the 6-position, and a 2,5-dimethyl-substituted phenyl ring attached at the same carbon. While this specific molecule remains uncharacterized in biological literature, its structural relatives have shown promising pharmacological activities.

-

Aryl-Oxohexanoic Acids: This class of compounds is noted for its anti-inflammatory properties. Studies on 6-aryl-4-oxohexanoic acids have demonstrated their ability to modulate eicosanoid biosynthesis and reduce inflammation in vivo.[1][2]

-

2,5-Dimethylphenyl Scaffold: This moiety is a feature in various biologically active molecules, including compounds with significant antiproliferative activity against cancer cells and potent antimicrobial efficacy against multidrug-resistant Gram-positive bacteria.[3][4][5]

Based on this evidence, we hypothesize that the unique combination of these structural features in 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid could result in a multifaceted biological profile. This guide outlines the scientific basis for this hypothesis and provides a rigorous experimental framework for its validation.

Postulated Biological Activities and Mechanisms of Action

Anti-Inflammatory and Immunomodulatory Potential

The most probable activity, based on the aryl-oxohexanoic acid core, is the modulation of inflammatory pathways.

Key Rationale: Research on analogous 6-aryl-4-oxohexanoic acids has established them as non-steroidal anti-inflammatory drug (NSAID) candidates.[1]

Potential Mechanisms:

-

p38 MAPK Pathway Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a critical transducer of inflammatory signals, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][7] Blockade of this pathway is a validated strategy for controlling inflammation.[8] The structure of our target compound is analogous to other small molecules designed to inhibit this pathway.

-

RORγt Modulation: The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation, which is pivotal in the pathogenesis of numerous autoimmune diseases.[9][10] Small molecule inverse agonists targeting RORγt can suppress IL-17 production, representing a promising therapeutic approach.[11]

Signaling Pathway Visualization: p38 MAPK Inhibition

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Antiproliferative and Cytotoxic Potential

Key Rationale: A study on bromolactones derived from a structurally similar precursor, (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acid, demonstrated significant antiproliferative activity against several canine and human cancer cell lines, including Jurkat (T-cell leukemia).[4][5]

Potential Mechanisms: The compound could induce cell death through various mechanisms, including:

-

Apoptosis Induction: Triggering programmed cell death is a hallmark of many anticancer agents.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints (e.g., G2/M).

Further investigation is warranted against a panel of cancer cell lines, particularly those where related dimethylphenyl compounds have shown activity.

Antimicrobial Potential

Key Rationale: The 2,5-dimethylphenyl scaffold is a known feature in compounds with potent antimicrobial properties, especially against drug-resistant Gram-positive pathogens.[3][12] For instance, novel thiazole derivatives bearing this scaffold have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[13][14]

Potential Targets: The compound should be screened against clinically relevant, multidrug-resistant Gram-positive bacteria to determine its potential as a lead for new antibiotic development.

A Framework for Experimental Validation

To rigorously test the hypotheses outlined above, a systematic, multi-tiered screening approach is required. The following protocols are designed to provide clear, actionable methodologies for an initial in vitro evaluation.

Synthesis and Characterization

The target compound can be synthesized via a Friedel-Crafts acylation reaction. This established method involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.[15][16][17]

-

Reactants: 1,4-Dimethylbenzene (p-xylene) and a derivative of adipic acid (e.g., adipoyl chloride).

-

Catalyst: A strong Lewis acid such as aluminum chloride (AlCl₃).

-

Characterization: The final product must be purified (e.g., via column chromatography) and its structure confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Workflow Visualization: Experimental Screening Cascade

Caption: A streamlined workflow from synthesis to in vitro screening.

Detailed Experimental Protocols

This ex vivo assay provides a physiologically relevant model to assess the inhibition of key inflammatory mediators.[18][19] It measures the compound's effect on the production of prostaglandin E2 (PGE₂), a key product of the COX pathway.[20]

Objective: To determine the IC₅₀ of the test compound for the inhibition of lipopolysaccharide (LPS)-induced PGE₂ production.

Materials:

-

Freshly drawn human whole blood (heparinized).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

96-well U-shaped plates.

-

PGE₂ ELISA kit.

-

Positive control (e.g., Diclofenac).

Procedure:

-

Prepare serial dilutions of the test compound and positive control in PBS from the DMSO stock.

-

Add 25 µL of each compound dilution (or vehicle control) to the appropriate wells of a 96-well plate.

-

Add 200 µL of fresh human whole blood to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for compound pre-incubation.

-

Add 25 µL of LPS solution (final concentration 10 µg/mL) to induce inflammation.[20]

-

Incubate the plate for 24 hours at 37°C.

-

Centrifuge the plate at 3000 x g for 10 minutes at 4°C to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

Quantify the PGE₂ concentration in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

The MTT assay is a colorimetric method for assessing cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the tetrazolium salt MTT to a purple formazan product.[21]

Objective: To determine the IC₅₀ of the test compound against a panel of human cancer cell lines (e.g., Jurkat, A549, Caco-2).[5][22]

Materials:

-

Selected cancer cell lines.

-

Complete cell culture medium.

-

Test compound stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well flat-bottomed plates.

-

Positive control (e.g., Cisplatin).[22]

Procedure:

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[23]

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compound and add them to the wells. Include vehicle-only and medium-only controls.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[24]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]

Objective: To determine the MIC of the test compound against Gram-positive bacteria (e.g., S. aureus ATCC 29213, MRSA USA300, E. faecalis ATCC 29212).

Materials:

-

Bacterial strains.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).[27]

-

Test compound stock solution (in DMSO).

-

96-well U-shaped plates.

-

Positive control (e.g., Vancomycin).

Procedure:

-

Prepare a 0.5 McFarland standard suspension of the bacteria from an overnight culture.

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[27]

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

-

Inoculate each well with the diluted bacterial suspension. Include a positive growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 35°C for 16-20 hours in ambient air.[27]

-

Read the MIC as the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation

All quantitative results from the primary screens should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀ / MIC) | Positive Control |

| Anti-Inflammatory | Human Whole Blood | PGE₂ Inhibition | e.g., 1.5 µM | Diclofenac (e.g., 0.1 µM) |

| Antiproliferative | Jurkat (Leukemia) | Cell Viability | e.g., 5.2 µM | Cisplatin (e.g., 2.0 µM) |

| A549 (Lung Cancer) | Cell Viability | e.g., 12.8 µM | Cisplatin (e.g., 4.5 µM) | |

| Caco-2 (Colon Cancer) | Cell Viability | e.g., > 50 µM | Cisplatin (e.g., 8.1 µM) | |

| Antimicrobial | S. aureus | Bacterial Growth | e.g., 8 µg/mL | Vancomycin (e.g., 1 µg/mL) |

| MRSA | Bacterial Growth | e.g., 8 µg/mL | Vancomycin (e.g., 1 µg/mL) | |

| E. faecalis | Bacterial Growth | e.g., 32 µg/mL | Vancomycin (e.g., 2 µg/mL) |

(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This guide establishes a strong, evidence-based rationale for investigating the biological activities of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid. By leveraging structure-activity relationship data from analogous compounds, we have prioritized anti-inflammatory, antiproliferative, and antimicrobial activities as the most promising avenues for exploration. The detailed protocols provided offer a clear and robust pathway for initial in vitro screening to validate these hypotheses.

Positive results from this initial screening cascade would justify advancing the compound to more detailed mechanistic studies and subsequent lead optimization efforts. Future work should focus on synthesizing a small library of analogs to explore the structure-activity relationship, potentially by modifying the substituents on the phenyl ring or altering the length and functionality of the keto-acid chain. This systematic approach will be crucial in determining if 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid or its derivatives can serve as a scaffold for the development of a new class of therapeutic agents.

References

-

Patel, A., et al. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. PubMed. Available at: [Link]

-

Cui, G., et al. (2020). Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation. Cell Death & Disease. Available at: [Link]

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. Assay Genie. Available at: [Link]

-

Luebke, J. I., & Bixby, J. L. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience. Available at: [Link]

-

Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Aging and disease. Available at: [Link]

-

Li, P., et al. (2010). Targeting p38 MAPK for the treatment of inflammatory arthritis. Ovid. Available at: [Link]

-

Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. Available at: [Link]

-

Koeth, L. M., et al. (2015). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available at: [Link]

-

Gaublomme, J. T., & Yosef, N. (2015). Regulation of IL-17 in autoimmune diseases by transcriptional factors and microRNAs. Mediators of Inflammation. Available at: [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics. Available at: [Link]

-

Castro, G., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PLOS ONE. Available at: [Link]

-

Hsieh, W., et al. (2020). Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Available at: [Link]

-

Huh, J. R., & Littman, D. R. (2020). Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases. Frontiers in Immunology. Available at: [Link]

-

FWD-AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Technical University of Denmark. Available at: [Link]

-

Smith, J. R., et al. (2019). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Journal of Clinical Microbiology. Available at: [Link]

-

Bio-protocol. (n.d.). MTT Assay protocol. Bio-protocol. Available at: [Link]

-

Drapiewska, A., et al. (2018). Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

Larsson, K., et al. (2020). Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production. Frontiers in Pharmacology. Available at: [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]

-

Drapiewska, A., et al. (2018). Preparation of Enantiomeric -(2',5'-Dimethylphenyl) Bromolactones, Their Antiproliferative Activity and Effect on Biolog. Semantic Scholar. Available at: [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis and development of N-2,5-dimethylphenylthioureido acid derivatives as scaffolds for new antimicrobial candidates targeting multidrug-resistant gram-positive pathogens. KTU ePubl. Available at: [Link]

-

Thirunarayanan, G., & Vanangamudi, G. (2016). Assessment of Substituent Effects and Antimicrobial Activities of some 2ʹ,5ʹ-Dimethyl Phenyl Chalcones. ResearchGate. Available at: [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics. Available at: [Link]

-

J&K Scientific LLC. (2025). Friedel-Crafts Acylation. J&K Scientific. Available at: [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. SynArchive.com. Available at: [Link]

-

Narender, P., et al. (2017). One-pot synthesis of aryl ketone from carboxylic acid via friedel-craft acylation. Journal of the Chilean Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Available at: [Link]

-

Immuneed. (2022). Whole blood analysis and its role in pre-clinical drug development. Immuneed. Available at: [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. Available at: [Link]

-

Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Bentham Science. Available at: [Link]

-

Tran, T. A. T., et al. (2019). Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release. PLOS ONE. Available at: [Link]

-

Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available at: [Link]

-

Johnson, S. A., et al. (2024). Development of an In Vitro Whole Blood Model to Study Anti-Inflammatory Effects of Strawberry Polyphenolic Compounds and Postprandial Inflammation. MDPI. Available at: [Link]

-

Al-Suhaimi, E. A., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

-